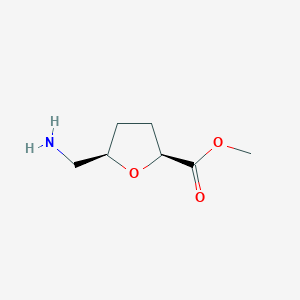
2-(2-Bromoethyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)cyclohexan-1-one is an organic compound with the molecular formula C8H13BrO It is a cyclohexanone derivative where a bromoethyl group is attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)cyclohexan-1-one typically involves the bromination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with bromoethane in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then reacts with bromoethane to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Elimination Reactions: The compound can undergo E2 elimination to form alkenes.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases like sodium ethoxide in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products Formed
Substitution: Formation of alcohols, amines, or thioethers.
Elimination: Formation of cyclohexene derivatives.
Oxidation: Formation of cyclohexanone carboxylic acids
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)cyclohexan-1-one is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactive bromoethyl group.
Material Science: Used in the synthesis of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)cyclohexan-1-one in chemical reactions involves the formation of reactive intermediates such as enolates and carbocations. These intermediates facilitate various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexylmethyl bromide
- Cyclohexanone
- 2-Bromoethylbenzene
Uniqueness
2-(2-Bromoethyl)cyclohexan-1-one is unique due to its combination of a cyclohexanone core with a bromoethyl substituent. This structure provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C8H13BrO |
|---|---|
Peso molecular |
205.09 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H13BrO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-6H2 |
Clave InChI |
UHAAWAUFULWVAB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


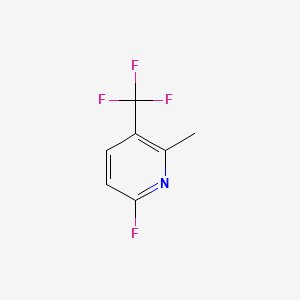
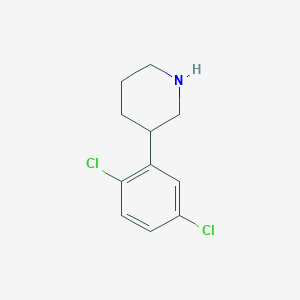
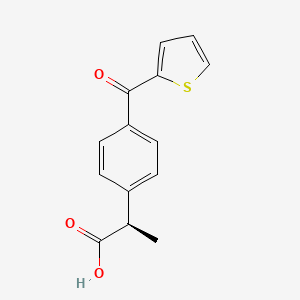
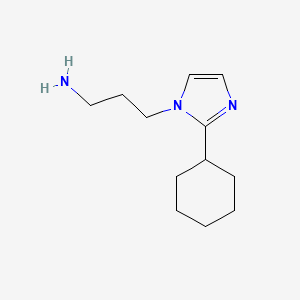
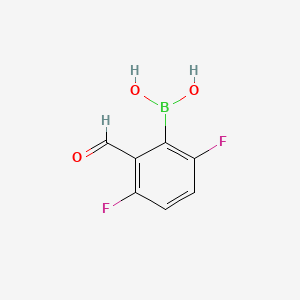
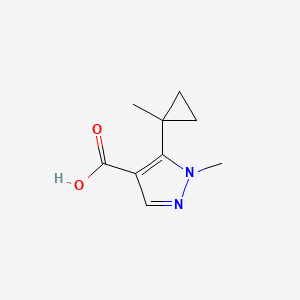
![1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13581246.png)

![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
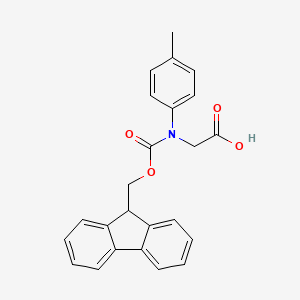
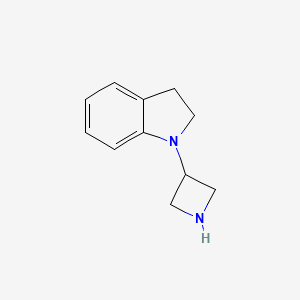
![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)

